2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-(2-phenylmethoxyethylsulfonyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,11-10-20-12-13-6-2-1-3-7-13)16-17-14-8-4-5-9-15(14)21-16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFFFXFNROWRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
2-(Benzyloxy)ethanol is synthesized via nucleophilic substitution between benzyl bromide and ethylene glycol under basic conditions. Tosylation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) yields the corresponding tosylate, which undergoes displacement by the sulfonate anion of 2-sulfobenzo[d]thiazole. This method achieves moderate yields (65–70%) due to competing elimination reactions.
Mitsunobu Reaction
Coupling 2-hydroxyethylsulfonylbenzo[d]thiazole with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) provides an alternative route with enhanced stereocontrol. However, the high cost of reagents limits scalability.
Analytical Validation and Optimization
Successful synthesis is confirmed through spectroscopic and chromatographic techniques:
Reaction optimization studies highlight the impact of solvent polarity on yield. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (e.g., toluene) favor oxidation steps by stabilizing radical intermediates .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate, often at elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives have gained considerable attention in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound 2-((2-(benzyloxy)ethyl)sulfonyl)benzo[d]thiazole has been investigated alongside other benzothiazole derivatives for its anticancer properties.
Case Studies and Findings
- In vitro Studies : Research has shown that certain benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, a related compound demonstrated notable inhibition of cell proliferation and migration, alongside the induction of apoptosis through the suppression of critical signaling pathways like AKT and ERK .
- Mechanistic Insights : The dual action of these compounds in targeting both cancer cell survival mechanisms and inflammatory cytokines positions them as promising candidates for dual-action therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives is another area of significant interest. These compounds have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Research Highlights
- Cytokine Inhibition : Studies have indicated that certain benzothiazole derivatives can significantly lower inflammatory markers, suggesting their utility in treating inflammatory diseases .
- Therapeutic Implications : The ability to modulate inflammatory responses makes these compounds valuable not only in cancer therapy but also in conditions characterized by chronic inflammation.
Neuroprotective Effects
Benzothiazole derivatives are also being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases.
Key Research Findings
- Monoamine Oxidase Inhibition : Recent studies have identified new classes of benzothiazole-based compounds that act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro assays demonstrated that these compounds could effectively cross the blood-brain barrier and exhibit neuroprotective properties by enhancing antioxidant enzyme levels .
- Potential for Multi-targeted Therapies : The design of multi-targeted ligands incorporating benzothiazole structures aims to address multiple pathways involved in neurodegeneration, thereby offering a comprehensive therapeutic strategy .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Mechanism of Action
The mechanism of action of 2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: Sulfonyl-containing derivatives (target, 4f, difluoromethyl) exhibit stronger electron-withdrawing effects than non-sulfonyl analogues (e.g., 3a), influencing reactivity and target binding .
- Bioactivity : Chloro and methyl substituents (4f, 4k) enhance antifungal activity due to balanced polarity and lipophilicity , while difluoromethyl derivatives may prioritize solubility for drug delivery .
Biological Activity
The compound 2-((2-(benzyloxy)ethyl)sulfonyl)benzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a benzothiazole core substituted with a benzyloxyethyl sulfonyl group. This modification is believed to enhance its biological activity through improved solubility and bioavailability. The synthesis typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides in the presence of appropriate bases, followed by alkylation with benzyloxyethyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines, including A431 and A549 cells. In vitro assays revealed that modifications to the benzothiazole structure can lead to enhanced cytotoxicity and apoptosis induction in cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation. Compounds like B7, a close analog, have shown promising results in reducing inflammatory cytokines (IL-6 and TNF-α), suggesting a dual role in cancer therapy .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory enzymes, such as 5-lipoxygenase, with IC50 values in the sub-micromolar range. This suggests that this compound may possess similar capabilities, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Experimental Data
- Cell Line Studies : In one study, benzothiazole derivatives were tested against multiple cancer cell lines using MTT assays to assess cell viability. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- In Vivo Models : Animal models have been utilized to evaluate the efficacy of benzothiazole compounds in reducing tumor size and improving survival rates. For example, compounds similar to this compound showed reduced tumor growth in xenograft models .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their molecular targets. The studies suggest that hydrophobic interactions play a significant role in the binding affinity of benzothiazole derivatives to key proteins involved in cancer progression .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer | <10 | A431, A549 | AKT/ERK pathway inhibition |
| Anti-inflammatory | <0.5 | Neutrophils | 5-lipoxygenase inhibition |
| Antioxidant | Variable | Various radical species | DPPH, FRAP assays |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-((2-(benzyloxy)ethyl)sulfonyl)benzo[d]thiazole, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves two steps: (1) formation of the thioether intermediate via nucleophilic substitution between 2-mercaptobenzothiazole and 2-(benzyloxy)ethyl bromide, followed by (2) oxidation of the thioether to the sulfonyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of mCPBA) and monitoring reaction progress via TLC. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl group at δ ~3.5–4.0 ppm for adjacent CH groups).
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] or [M+Na]).
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for analogous benzothiazole derivatives .
Q. What solvents and storage conditions are recommended for maintaining the stability of this compound in vitro?
- Methodology : The compound is stable in anhydrous dimethyl sulfoxide (DMSO) for stock solutions (stored at -20°C). For aqueous assays, use freshly prepared solutions in PBS (pH 7.4) to prevent hydrolysis of the sulfonyl group. Stability tests via HPLC over 24 hours are advised to confirm integrity under experimental conditions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against microbial targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Trypanosoma cruzi cysteine protease). Analyze binding affinity (ΔG values) and key interactions (e.g., hydrogen bonds with catalytic residues). Validate predictions with in vitro IC assays, comparing results to known inhibitors .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzothiazole sulfonamide derivatives?
- Methodology :
- Systematic substitution : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) to isolate electronic vs. steric effects.
- Statistical analysis : Use multivariate regression to correlate substituent parameters (Hammett σ) with bioactivity. For example, 4-fluorobenzyl analogs may show enhanced antiparasitic activity due to increased electrophilicity .
Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
- Methodology :
- In vitro metabolism assays : Incubate with liver microsomes to identify oxidative hotspots (e.g., benzylic CH).
- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions to prolong half-life (e.g., deuterated benzyloxy groups).
- Prodrug approaches : Mask the sulfonyl group as a tert-butyl ester to enhance membrane permeability, with enzymatic cleavage in target tissues .
Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?
- Methodology :
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., methanol/dichloromethane) to slow nucleation.
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., 2-(phenanthrenylmethyl)sulfonyl benzothiazole) to promote ordered lattice formation.
- Low-temperature data collection : Reduce thermal motion artifacts by collecting diffraction data at 100 K .
Q. How can kinetic studies elucidate the oxidation mechanism of the thioether intermediate to the sulfonyl derivative?
- Methodology :
- In situ monitoring : Use F NMR (if fluorinated analogs are synthesized) or Raman spectroscopy to track sulfoxide/sulfone formation.
- Isotopic labeling : Employ O-labeled mCPBA to confirm oxygen transfer pathways.
- Computational modeling : Density functional theory (DFT) calculations to map transition states and activation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
